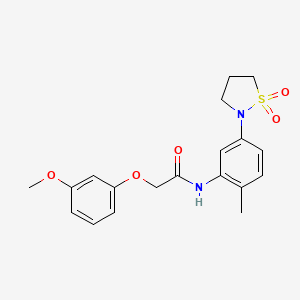

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(3-methoxyphenoxy)acetamide

Description

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(3-methoxyphenoxy)acetamide is a synthetic acetamide derivative featuring a 1,1-dioxidoisothiazolidin-2-yl moiety linked to a 2-methylphenyl group and a 3-methoxyphenoxyacetamide side chain. For instance, a closely related analog, 2-([1,1'-biphenyl]-4-yl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)acetamide (BAI), demonstrated anti-proliferative effects on uterine myoma cells without cardiovascular toxicity . This suggests that the 1,1-dioxidoisothiazolidin core may confer metabolic stability and targeted activity, while the acetamide backbone serves as a versatile scaffold for functionalization.

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-(3-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-14-7-8-15(21-9-4-10-27(21,23)24)11-18(14)20-19(22)13-26-17-6-3-5-16(12-17)25-2/h3,5-8,11-12H,4,9-10,13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFAEGAQSRSLMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)COC3=CC=CC(=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(3-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes an isothiazolidine moiety and exhibits properties that may influence various biochemical pathways, particularly those related to cancer cell proliferation.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 350.44 g/mol. The structure features a dioxidoisothiazolidin group, which is believed to play a crucial role in its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 350.44 g/mol |

| CAS Number | 941932-65-6 |

Research indicates that this compound primarily acts as an inhibitor of Cyclin-dependent kinase 2 (CDK2). CDK2 plays a pivotal role in regulating the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown effectiveness in inhibiting the proliferation of breast cancer cells by inducing apoptosis through the activation of specific apoptotic pathways .

Case Studies

Case Study 1: Breast Cancer Cell Lines

- Objective : To evaluate the cytotoxic effects of the compound on MCF-7 breast cancer cells.

- Method : Cells were treated with varying concentrations of the compound.

- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating potent anti-cancer activity.

Case Study 2: Colon Cancer

- Objective : Assess the compound's effect on colon cancer cell lines (HT-29).

- Method : Treatment with the compound followed by analysis of apoptosis markers.

- Results : Increased levels of apoptotic markers were noted, confirming the compound's role in inducing programmed cell death.

Absorption and Distribution

The compound is predicted to have good intestinal absorption and can cross the blood-brain barrier effectively. It is not a substrate for P-glycoprotein, which may enhance its bioavailability .

Metabolism

Preliminary data suggest that this compound undergoes metabolism primarily through cytochrome P450 enzymes, particularly CYP450 2D6 and CYP450 3A4. Its metabolic profile indicates low inhibitory promiscuity among various CYP450 isoforms .

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Human Intestinal Absorption | High |

| Blood-Brain Barrier | Yes |

| P-glycoprotein Substrate | No |

| CYP450 2D6 Substrate | Yes |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

The 1,1-dioxidoisothiazolidin-2-yl group distinguishes the target compound from other acetamide derivatives with alternative heterocyclic cores:

Key Insight : The sulfone group in the target compound likely improves solubility and oxidative stability compared to thioether-containing analogs (e.g., 5h in ). Thiazolidinedione derivatives () prioritize hypoglycemic activity, whereas the isothiazolidin dioxide core may favor antiproliferative effects .

Substituent Effects on Phenoxy/Methoxyphenyl Groups

The 3-methoxyphenoxy and 2-methylphenyl substituents influence binding interactions and pharmacokinetics:

Key Insight : The 3-methoxy group may enhance membrane permeability compared to 4-methoxy analogs , while fluorine substitution (e.g., 7d in ) increases cytotoxicity, suggesting opportunities for optimizing the target compound’s substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.